molecular formula C13H16F2N2O3 B6981924 2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid

2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid

Cat. No.: B6981924
M. Wt: 286.27 g/mol
InChI Key: YSOVKUUWWPUMIT-UHFFFAOYSA-N
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Description

2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is further connected to a carbonyl group and an amino acid derivative

Properties

IUPAC Name

2-[[6-(difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O3/c1-13(2,3)9(12(19)20)17-11(18)7-4-5-8(10(14)15)16-6-7/h4-6,9-10H,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOVKUUWWPUMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=CN=C(C=C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid typically involves multiple steps, starting with the functionalization of the pyridine ring. One common approach is the difluoromethylation of pyridine derivatives, which can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling reactions . The difluoromethyl group is introduced using reagents like ClCF2H or novel non-ozone depleting difluorocarbene reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the CF2H group to the pyridine ring. The process conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl pyridine oxides, while reduction can produce difluoromethyl pyridine alcohols .

Mechanism of Action

The mechanism of action of 2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[6-(Difluoromethyl)pyridine-3-carbonyl]amino]-3,3-dimethylbutanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications .

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